2-Aminopyrimidine-5-boronic acid
Overview
Description
2-Aminopyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C4H6BN3O2 and a molecular weight of 138.92 g/mol . This compound is characterized by the presence of an amino group at the 2-position and a boronic acid group at the 5-position of the pyrimidine ring. It is a solid, off-white compound with a melting point of 206-211°C .
Preparation Methods
2-Aminopyrimidine-5-boronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-thiopyrimidine. This intermediate is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound . Industrial production methods often involve similar reaction conditions but may be optimized for larger scale production.
Chemical Reactions Analysis
2-Aminopyrimidine-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the boronic acid group.
Substitution: The amino and boronic acid groups can participate in substitution reactions, often leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride.
Scientific Research Applications
2-Aminopyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminopyrimidine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2-Aminopyrimidine-5-boronic acid can be compared with other similar compounds, such as:
2-Aminopyridine-5-boronic acid pinacol ester: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-pyrimidineboronic acid: This derivative has a chlorine atom at the 2-position instead of an amino group.
2-Methoxypyrimidine-5-boronic acid: This compound features a methoxy group at the 2-position. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(2-aminopyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYQZASLKERLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590354 | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936250-22-5 | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminopyrimidin-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a cost-effective synthesis for (2-Aminopyrimidin-5-yl)boronic acid?
A1: (2-Aminopyrimidin-5-yl)boronic acid serves as a crucial building block in synthesizing various organic compounds, particularly through the Suzuki-Miyaura cross-coupling reaction []. The development of a practical and cost-effective synthesis for this compound, as described in the research paper [], is significant for several reasons:
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